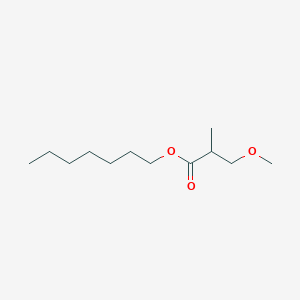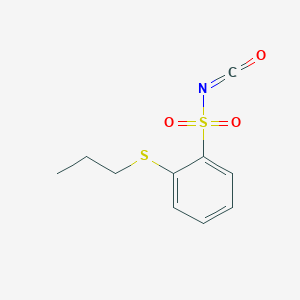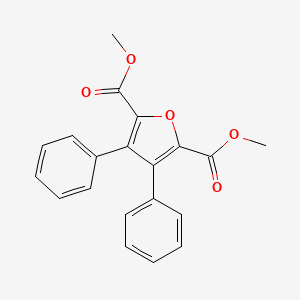
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two phenyl groups attached to the furan ring and two ester groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate typically involves the esterification of furan-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of bio-based feedstocks, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, due to its rigid structure and thermal stability
Mécanisme D'action
The mechanism of action of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release furan-2,5-dicarboxylic acid, which can then participate in further biochemical reactions. The phenyl groups can interact with aromatic receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Dimethyl furan-2,5-dicarboxylate: Lacks the phenyl groups, making it less hydrophobic and less rigid.
Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.
Dimethyl 2,5-diphenylfuran-3,4-dicarboxylate: Different positioning of the ester groups and phenyl groups.
Uniqueness: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is unique due to the specific positioning of the phenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and rigidity .
Propriétés
Numéro CAS |
88167-82-2 |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
dimethyl 3,4-diphenylfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(25-17)20(22)24-2/h3-12H,1-2H3 |
Clé InChI |
OXGRGIOFTGVTAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


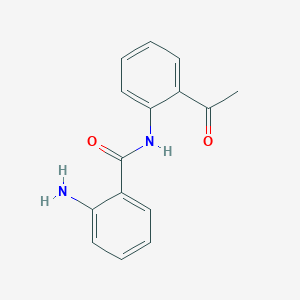
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
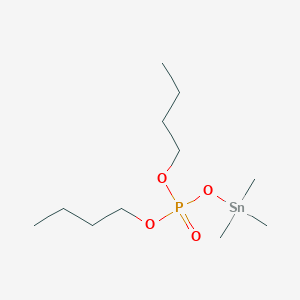
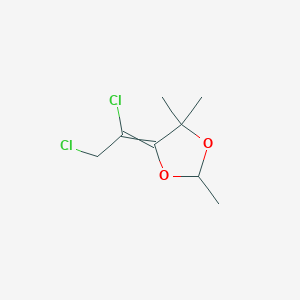
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)

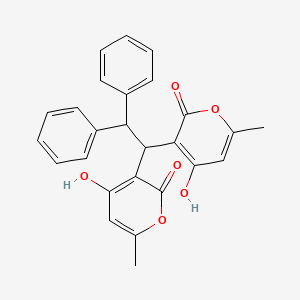
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
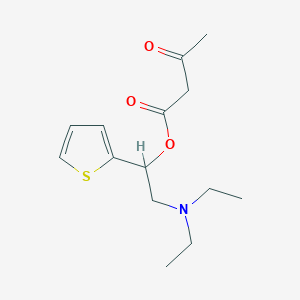

![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

